5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride
Overview
Description
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with an aminomethyl group and a cyclopropyl group, making it structurally unique and potentially useful in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Aminomethylation: The aminomethyl group is introduced through a Mannich reaction, involving formaldehyde, a secondary amine, and the pyrimidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-2,4(1H,3H)-pyrimidinedione hydrochloride
- 1-cyclopropyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione hydrochloride
- 5-(aminomethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Uniqueness
Compared to similar compounds, 5-(aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to the presence of both the aminomethyl and cyclopropyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-(Aminomethyl)-1-cyclopropylpyrimidine-2,4(1H,3H)-dione hydrochloride is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 202.65 g/mol
- CAS Number : 1803610-38-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
- Receptor Modulation : It may act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antitumor Effects : In vitro assays have demonstrated that the compound can inhibit the growth of various cancer cell lines, suggesting potential use in oncology.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness | Reference |
---|---|---|
Antibacterial | Moderate to High | |
Antitumor | Significant in vitro | |
Enzyme Inhibition | Yes |
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
-
Antibacterial Efficacy :
- A study evaluated the antibacterial effects of various pyrimidine derivatives, including this compound. Results indicated a notable reduction in bacterial viability in treated cultures compared to controls, particularly against resistant strains.
-
Anticancer Research :
- In a recent investigation into novel anticancer agents, this compound was tested against multiple cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic consideration.
-
Mechanistic Studies :
- Further research focused on understanding the molecular mechanisms underlying its biological activities. The compound was found to induce apoptosis in cancer cells via the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
IUPAC Name |
5-(aminomethyl)-1-cyclopropylpyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.ClH/c9-3-5-4-11(6-1-2-6)8(13)10-7(5)12;/h4,6H,1-3,9H2,(H,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPADYPCJZNLIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)NC2=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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